5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 5,6-dichloronicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole under appropriate conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: These compounds contain a thiazole ring and are known for their diverse pharmacological properties.
Uniqueness
Properties
CAS No. |
1019384-83-8 |
---|---|
Molecular Formula |
C8H4Cl2N4OS |
Molecular Weight |
275.1 |
Purity |
95 |
Origin of Product |
United States |
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